molecular formula C15H16N2O4S2 B2875019 3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1704619-77-1

3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2875019
CAS No.: 1704619-77-1
M. Wt: 352.42
InChI Key: MFRIZGWXHDMFBL-UHFFFAOYSA-N
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Description

3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a sulfonyl group attached to a methoxyphenyl ring, a thiophenyl group, and an azetidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the azetidine intermediate with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.

    Attachment of the Thiophenyl Group: The thiophenyl group is introduced through a nucleophilic substitution reaction, where a thiophenyl halide reacts with the azetidine intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

    Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.

    Hydrolysis: Acidic or basic conditions, along with water or alcohols, are typically employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, substitution can introduce new functional groups, and hydrolysis can result in carboxylic acids or amides.

Scientific Research Applications

3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((4-methoxyphenyl)sulfonyl)-N-(phenyl)azetidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophenyl group.

    3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-yl)azetidine-1-carboxamide: Similar structure but with a pyridinyl group instead of a thiophenyl group.

    3-((4-methoxyphenyl)sulfonyl)-N-(furan-2-yl)azetidine-1-carboxamide: Similar structure but with a furanyl group instead of a thiophenyl group.

Uniqueness

The uniqueness of 3-(4-methoxybenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the thiophenyl group, in particular, may impart unique electronic and steric effects, influencing its reactivity and interactions with molecular targets.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-21-11-4-6-12(7-5-11)23(19,20)13-9-17(10-13)15(18)16-14-3-2-8-22-14/h2-8,13H,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRIZGWXHDMFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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